molecular formula C24H22O6S3 B11052789 Dimethyl 5,5'-[(2-methyl-1-benzothiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Dimethyl 5,5'-[(2-methyl-1-benzothiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Cat. No.: B11052789
M. Wt: 502.6 g/mol
InChI Key: STNBFYSVWRGFJO-UHFFFAOYSA-N
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Description

METHYL 4-HYDROXY-5-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYLMETHYL]-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features multiple functional groups, including hydroxyl, methoxycarbonyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-HYDROXY-5-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYLMETHYL]-2-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL and 2-METHYL-1-BENZOTHIOPHEN-3-YL derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods like chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-HYDROXY-5-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYLMETHYL]-2-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the methoxycarbonyl group may produce alcohols.

Scientific Research Applications

METHYL 4-HYDROXY-5-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYLMETHYL]-2-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-HYDROXY-5-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYLMETHYL]-2-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-HYDROXY-4-METHOXYBENZOATE
  • METHYL 2-HYDROXY-4-METHOXYBENZOATE
  • METHYL 5-METHOXY-2-HYDROXYBENZOATE

Uniqueness

METHYL 4-HYDROXY-5-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYLMETHYL]-2-METHYL-3-THIOPHENECARBOXYLATE is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings.

Properties

Molecular Formula

C24H22O6S3

Molecular Weight

502.6 g/mol

IUPAC Name

methyl 4-hydroxy-5-[(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-(2-methyl-1-benzothiophen-3-yl)methyl]-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H22O6S3/c1-10-15(13-8-6-7-9-14(13)31-10)18(21-19(25)16(11(2)32-21)23(27)29-4)22-20(26)17(12(3)33-22)24(28)30-5/h6-9,18,25-26H,1-5H3

InChI Key

STNBFYSVWRGFJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C(C3=C(C(=C(S3)C)C(=O)OC)O)C4=C(C(=C(S4)C)C(=O)OC)O

Origin of Product

United States

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